(3Z)-4-bromo-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and an imino group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the brominated indole intermediate.
Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the fluorophenyl-substituted indole and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
(3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-BROMO-3-[(4-CHLOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(3E)-4-BROMO-3-[(4-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (3E)-4-BROMO-3-[(4-FLUOROPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H10BrFN2O |
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Molecular Weight |
333.15 g/mol |
IUPAC Name |
4-bromo-3-(4-fluorophenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H10BrFN2O/c1-8-2-7-11-12(13(8)16)14(15(20)19-11)18-10-5-3-9(17)4-6-10/h2-7H,1H3,(H,18,19,20) |
InChI Key |
PGHCTRSLZRQFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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